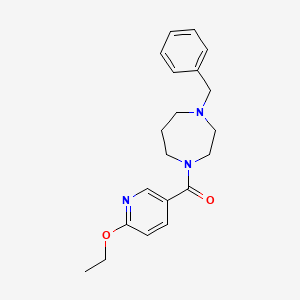
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, also known as GSK-3 inhibitor CHIR99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
CHIR99021 is a potent and selective inhibitor of (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. By inhibiting (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, CHIR99021 promotes the activation of the Wnt signaling pathway, which plays a critical role in stem cell self-renewal and differentiation, as well as in cancer and neurobiology.
Biochemical and Physiological Effects:
CHIR99021 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In stem cells, CHIR99021 promotes the expression of pluripotency markers and enhances the differentiation potential of stem cells. In cancer cells, CHIR99021 inhibits cell proliferation and induces apoptosis. In neuronal cells, CHIR99021 promotes neurite outgrowth and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHIR99021 is its high potency and selectivity for (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, which allows for precise modulation of the Wnt signaling pathway. Additionally, CHIR99021 is stable and can be easily synthesized in large quantities. However, one limitation of CHIR99021 is its relatively high cost compared to other (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone inhibitors.
Future Directions
There are several future directions for the research on CHIR99021. One area of interest is the development of more potent and selective (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone inhibitors with lower toxicity and higher bioavailability. Another direction is the investigation of the therapeutic potential of CHIR99021 in various diseases, including neurodegenerative disorders and metabolic diseases. Furthermore, the role of CHIR99021 in regulating the immune system and inflammation is an emerging area of research that warrants further investigation.
Synthesis Methods
The synthesis of CHIR99021 involves the reaction of 6-bromo-3-pyridinylmethanol with 4-benzyl-1,4-diazepane-1-carboxylic acid, followed by the addition of ethyl chloroformate to yield the final product. This method has been optimized to produce high yields of CHIR99021 with high purity.
Scientific Research Applications
CHIR99021 has been extensively studied in various fields of research, including stem cell biology, cancer research, and neurobiology. In stem cell research, CHIR99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induce the reprogramming of somatic cells into induced pluripotent stem cells. In cancer research, CHIR99021 has been investigated as a potential therapeutic agent for various types of cancer, including breast cancer, pancreatic cancer, and leukemia. In neurobiology, CHIR99021 has been used to study the role of glycogen synthase kinase-3 ((4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone) in neuronal development and function.
properties
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-10-9-18(15-21-19)20(24)23-12-6-11-22(13-14-23)16-17-7-4-3-5-8-17/h3-5,7-10,15H,2,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMXWIIEXVRUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

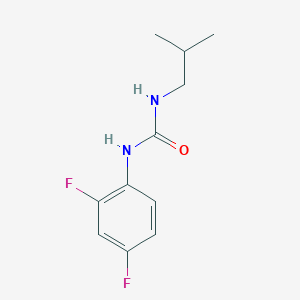

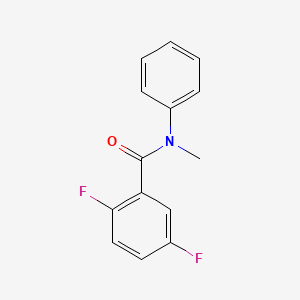
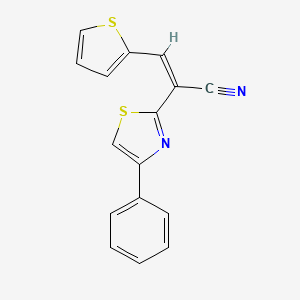

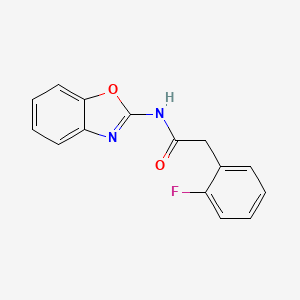
![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
